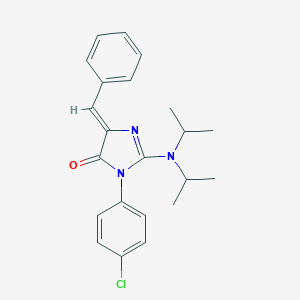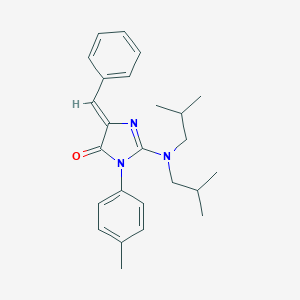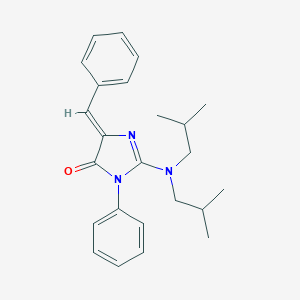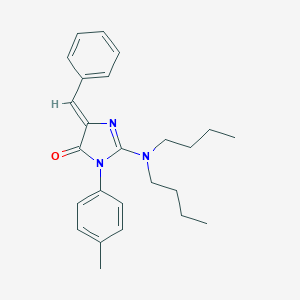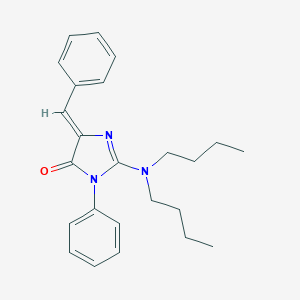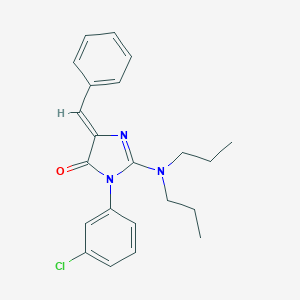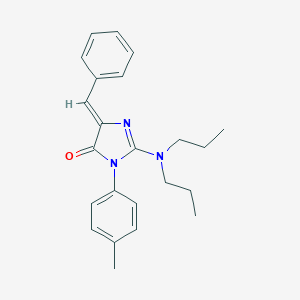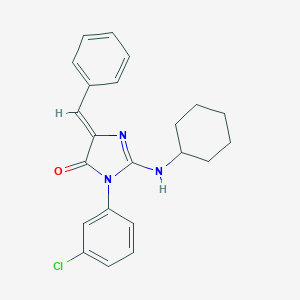![molecular formula C29H43O4P B295985 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, also known as DPEPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have unique properties that make it useful in a variety of different fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene is not fully understood, but it is believed to involve interactions with specific proteins or enzymes in the body. Some studies have suggested that this compound may be able to bind to specific sites on proteins, altering their activity and leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In some cases, it has been shown to inhibit the activity of specific enzymes or proteins, while in other cases it may have no effect. Some studies have also suggested that this compound may be able to cross the blood-brain barrier, making it useful for studying neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene in lab experiments is its unique chemical structure, which allows it to interact with specific proteins or enzymes in the body. However, one limitation of using this compound is that it can be difficult to synthesize and purify, making it more expensive and time-consuming to work with than other compounds.
Direcciones Futuras
There are many potential future directions for research on 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, including studies on its potential as an anti-cancer drug, its use in drug discovery, and its ability to cross the blood-brain barrier. Other areas of research could include studies on the mechanism of action of this compound, as well as investigations into its potential use in materials science or other fields. Overall, the unique properties of this compound make it an exciting area of research with many potential applications in the future.
Métodos De Síntesis
The synthesis of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene is a complex process that involves several different steps. One common method for synthesizing this compound involves the use of a Grignard reagent to form a carbon-carbon bond between a phenyl ethyl ketone and a benzaldehyde. This intermediate is then treated with diethyl phosphite to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene has been used in a variety of different scientific research applications, including studies on protein-protein interactions, enzyme activity, and drug discovery. One study found that this compound was able to inhibit the activity of a specific enzyme involved in cancer cell growth, suggesting that it may have potential as an anti-cancer drug.
Propiedades
Fórmula molecular |
C29H43O4P |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C29H43O4P/c1-6-32-34(30,33-7-2)23-28-15-13-26(14-16-28)11-12-27-17-19-29(20-18-27)31-22-21-25(5)10-8-9-24(3)4/h11-20,24-25H,6-10,21-23H2,1-5H3/b12-11+ |
Clave InChI |
UNNUSZPISDSDSR-VAWYXSNFSA-N |
SMILES isomérico |
CCOP(=O)(CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
SMILES canónico |
CCOP(=O)(CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


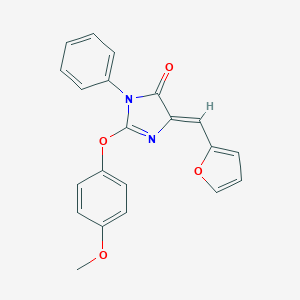
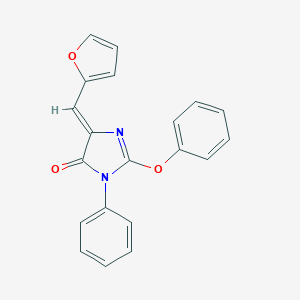
![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)


